molecular formula C10H9F2NO B13583223 2-(2-(Difluoromethoxy)phenyl)propanenitrile

2-(2-(Difluoromethoxy)phenyl)propanenitrile

Katalognummer: B13583223
Molekulargewicht: 197.18 g/mol
InChI-Schlüssel: XRDOASLDBJNZIB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-(Difluoromethoxy)phenyl)propanenitrile is an organic compound with the molecular formula C10H9F2NO and a molecular weight of 197.18 g/mol . This compound is characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to a propanenitrile group. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of 2-(2-(Difluoromethoxy)phenyl)propanenitrile typically involves the reaction of 2-(Difluoromethoxy)benzaldehyde with a suitable nitrile source under specific reaction conditions. One common method includes the use of a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic addition of the nitrile group to the aldehyde . Industrial production methods may involve bulk synthesis techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

2-(2-(Difluoromethoxy)phenyl)propanenitrile undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

2-(2-(Difluoromethoxy)phenyl)propanenitrile is utilized in various scientific research fields:

Wirkmechanismus

The mechanism of action of 2-(2-(Difluoromethoxy)phenyl)propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group enhances the compound’s binding affinity to these targets, thereby modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, depending on the nature of the target .

Vergleich Mit ähnlichen Verbindungen

2-(2-(Difluoromethoxy)phenyl)propanenitrile can be compared with other similar compounds, such as:

Eigenschaften

Molekularformel

C10H9F2NO

Molekulargewicht

197.18 g/mol

IUPAC-Name

2-[2-(difluoromethoxy)phenyl]propanenitrile

InChI

InChI=1S/C10H9F2NO/c1-7(6-13)8-4-2-3-5-9(8)14-10(11)12/h2-5,7,10H,1H3

InChI-Schlüssel

XRDOASLDBJNZIB-UHFFFAOYSA-N

Kanonische SMILES

CC(C#N)C1=CC=CC=C1OC(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.